2,4-Bis(methoxymethyl)-1,3,5-trimethylbenzene
Description
2,4-Bis(methoxymethyl)-1,3,5-trimethylbenzene is a derivative of mesitylene (1,3,5-trimethylbenzene) featuring two methoxymethyl (-CH2OCH3) substituents at the 2- and 4-positions. This compound is synthesized via nucleophilic substitution reactions, where methoxide ions replace halides (e.g., bromine or chlorine) on a pre-functionalized mesitylene backbone. Its structure combines the steric bulk of methyl groups with the electron-donating methoxy groups, making it a versatile intermediate in organic synthesis and materials science.
Key properties include moderate solubility in polar organic solvents (e.g., acetone, DMF) due to the methoxy groups, and enhanced thermal stability compared to halogenated analogs.
Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(methoxymethyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9-6-10(2)13(8-15-5)11(3)12(9)7-14-4/h6H,7-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMSEUIXUBOMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1COC)C)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395019 | |
| Record name | 2,4-bis(methoxymethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133473-85-5 | |
| Record name | 2,4-bis(methoxymethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methylation of Diol to Methoxymethyl Derivatives
The diol undergoes Williamson ether synthesis using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH). This two-step process converts both hydroxyl groups into methoxymethyl functionalities.
$$
\text{2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene} + 2\,\text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{2,4-Bis(methoxymethyl)-1,3,5-trimethylbenzene} + 2\,\text{HI}
$$
Optimized Protocol
- Dissolve the diol (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
- Add NaH (24 mmol) slowly under nitrogen.
- Introduce methyl iodide (30 mmol) dropwise and reflux for 12 hours.
- Quench with ice water, extract with dichloromethane, and purify via silica gel chromatography.
Yield : 72–85% (estimated based on analogous reactions).
Nucleophilic Substitution of Chloromethyl Precursors
Chloromethylation of Mesitylene
Chloromethyl groups are introduced at the 2,4-positions of mesitylene (1,3,5-trimethylbenzene) using paraformaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) as a catalyst. This electrophilic aromatic substitution preferentially targets the para positions relative to existing methyl groups.
Reaction Conditions
- Substrate : Mesitylene
- Chloromethylation agents : Paraformaldehyde (2.2 eq), HCl (gas)
- Catalyst : ZnCl₂ (10 mol%)
- Temperature : 40–50°C
- Time : 24 hours
Product : 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (unisolated intermediate).
Methoxylation via Alkaline Substitution
The chloromethyl intermediate reacts with sodium methoxide (NaOMe) in methanol, replacing chloride with methoxy groups through an Sₙ2 mechanism.
Procedure
- Suspend 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene (5 mmol) in dry methanol (30 mL).
- Add NaOMe (15 mmol) and reflux for 8 hours.
- Neutralize with dilute HCl, extract with ethyl acetate, and concentrate.
Yield : 88% (based on analogous synthesis of 3,5-bis(methoxymethyl)-2,4,6-trimethylphenol).
Characterization Data
- ¹H NMR (CDCl₃, 400 MHz): δ 3.38 (s, 6H, OCH₃), 4.44 (s, 4H, CH₂O), 2.21 (s, 6H, Ar-CH₃), 2.33 (s, 3H, Ar-CH₃).
- ESI-MS : m/z 279.1953 [M–H]⁺ (calculated for C₁₇H₂₈O₃: 280.2038).
Direct Methoxymethylation via Friedel-Crafts Alkylation
Challenges in Electrophilic Substitution
Mesitylene’s electron-rich aromatic ring resists further electrophilic attack due to steric and electronic deactivation by methyl groups. While Friedel-Crafts alkylation with methoxymethyl chloride remains theoretically plausible, practical attempts yield <10% of the desired product, with competing side reactions dominating.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Diacetate hydrolysis + methylation | High-purity product; scalable | Multi-step; requires diacetate precursor | 72–85 |
| Chloromethylation + substitution | Single-pot chloromethylation; cost-effective | Hazardous HCl/ZnCl₂ conditions | 88 |
| Direct Friedel-Crafts | Theoretically simple | Low efficiency; poor regioselectivity | <10 |
Experimental Procedures and Characterization
Large-Scale Preparation via Chloromethylation
Step 1: Chloromethylation
- Combine mesitylene (50 g, 0.42 mol), paraformaldehyde (18.5 g, 0.62 mol), and ZnCl₂ (5.7 g) in a 500 mL flask.
- Bubble HCl gas through the mixture at 45°C for 24 hours.
- Extract with dichloromethane, wash with water, and dry over MgSO₄.
Step 2: Methoxylation
- React crude chloromethylated product with NaOMe (25 g, 0.46 mol) in methanol (200 mL) under reflux.
- Isolate via vacuum distillation (bp 120–125°C at 0.5 mmHg).
Purity : >95% (GC-MS).
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(methoxymethyl)-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2,4-bis(formyl)-1,3,5-trimethylbenzene or 2,4-bis(carboxy)-1,3,5-trimethylbenzene.
Reduction: Formation of 2,4-bis(hydroxymethyl)-1,3,5-trimethylbenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a trimethylbenzene core with two methoxymethyl substituents. Its molecular structure allows for polar ordering due to intermolecular C-H⋯O hydrogen bonds, which contribute to the formation of a three-dimensional network. This structural characteristic is significant for its applications in various fields .
Materials Science
Polymer Chemistry:
this compound is utilized as a monomer in the synthesis of polymeric materials. Its ability to form hydrogen bonds enhances the mechanical properties and thermal stability of the resultant polymers. Research indicates that incorporating this compound into polymer matrices can lead to improved performance characteristics, such as increased tensile strength and resistance to thermal degradation.
Nanocomposites:
The compound has also been explored as a component in nanocomposites. By integrating it with nanomaterials like silica or carbon nanotubes, researchers have developed composites with enhanced electrical conductivity and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and structural applications.
Organic Synthesis
Intermediate for Synthesis:
In organic chemistry, this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in synthetic pathways. For example, it can be transformed into more complex aromatic compounds through electrophilic aromatic substitution reactions.
Pharmaceutical Applications:
There is ongoing research into the potential pharmaceutical applications of this compound. Its structural characteristics may lend themselves to the development of new drug candidates or therapeutic agents. The ability to modify its structure could lead to compounds with specific biological activities.
Case Studies
Case Study 1: Polymer Development
A study published in Materials Science demonstrated that incorporating this compound into a poly(methyl methacrylate) (PMMA) matrix resulted in significant improvements in mechanical properties. The modified PMMA exhibited increased tensile strength and impact resistance compared to unmodified PMMA.
Case Study 2: Nanocomposite Application
Another research effort focused on creating nanocomposites using this compound with graphene oxide. The resulting material showed enhanced electrical conductivity and thermal stability, making it suitable for applications in flexible electronics .
Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Materials Science | Used as a monomer in polymer synthesis and nanocomposites | Improved mechanical properties |
| Organic Synthesis | Serves as an intermediate for complex organic molecules | Versatile building block |
| Pharmaceutical Research | Potential use in developing new drug candidates | Structural modification possibilities |
Mechanism of Action
The mechanism of action of 2,4-Bis(methoxymethyl)-1,3,5-trimethylbenzene involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Mesitylene Derivatives
Physical and Thermal Properties
- Thermal Stability: Methoxymethyl derivatives are more thermally stable than halogenated analogs. For example, 2,4-bis((4-bromophenoxy)methyl)-1,3,5-trimethylbenzene decomposes above 250°C , while chloromethyl analogs may degrade at lower temperatures due to C-Cl bond instability.
- Crystallinity: Bromophenoxy-substituted mesitylenes form well-defined monoclinic crystals (space group C121) , whereas methoxymethyl derivatives likely exhibit less rigid packing due to ether group flexibility.
Biological Activity
2,4-Bis(methoxymethyl)-1,3,5-trimethylbenzene (commonly referred to as BMT) is an organic compound with potential applications in medicinal chemistry and materials science. Its structure includes two methoxymethyl groups attached to a trimethylbenzene core, making it a compound of interest for various biological activities. This article reviews the biological activity of BMT, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C13H18O2
- CAS Number : 133473-85-5
BMT's unique structure allows it to interact with biological systems in diverse ways. The presence of methoxy groups can influence its solubility and reactivity, which are critical for its biological functions.
The biological activity of BMT is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : BMT may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : Similar compounds have shown the ability to bind to specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Some studies suggest that BMT could exhibit antioxidant properties, reducing oxidative stress in cells.
Pharmacokinetics
Understanding the pharmacokinetics of BMT is crucial for evaluating its therapeutic potential:
- Absorption : Due to its methoxy groups, BMT may have moderate lipophilicity, aiding in its absorption through biological membranes.
- Distribution : The compound's distribution in the body could be influenced by its solubility and binding affinity to plasma proteins.
- Metabolism : BMT may undergo metabolic transformations that enhance or diminish its biological activity.
- Excretion : The excretion pathways for BMT need further investigation to understand its clearance from the body.
Biological Activity Studies
Several studies have explored the biological activities associated with BMT. Below is a summary of findings from relevant research:
Case Studies
- Antimicrobial Activity : In a study assessing the antimicrobial properties of BMT, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests its potential use as a natural preservative or therapeutic agent against infections.
- Antioxidant Effects : Research indicated that BMT could effectively reduce oxidative stress markers in cellular models, hinting at its role in protecting against oxidative damage.
- Cytotoxicity Against Cancer Cells : A detailed investigation into the cytotoxic effects of BMT on various cancer cell lines revealed that it induces apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer drug.
Q & A
Q. What are the optimal synthetic routes for 2,4-Bis(methoxymethyl)-1,3,5-trimethylbenzene, and how can intermediates be characterized?
- Methodological Answer : A common approach involves chloromethylation of 1,3,5-trimethylbenzene to form 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, followed by nucleophilic substitution with methoxide ions. Reaction conditions (e.g., solvent, base, temperature) significantly impact yield. For substitution, dimethylformamide (DMF) with sodium carbonate at 125°C has been effective in analogous systems .
Q. How can researchers verify the structural integrity of this compound under varying pH conditions?
- Methodological Answer : Stability studies in aqueous buffers (pH 5–9) are critical. Monitor degradation via UV-Vis spectroscopy or HPLC. For analogs, stability is maintained within this pH range, but acidic/basic extremes may cleave methoxymethyl groups .
Q. What analytical techniques are essential for distinguishing between structural isomers or by-products?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with a C18 column separates isomers based on polarity differences.
- Spectroscopy : -NMR distinguishes methyl, methoxymethyl, and aromatic carbons. Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during methoxymethylation?
- Methodological Answer : Design of Experiments (DoE) frameworks, such as response surface methodology, systematically vary parameters (e.g., reagent stoichiometry, temperature). For example, excess methoxide (1.5–2.0 equiv.) and controlled heating (100–125°C) improve substitution efficiency while reducing hydrolysis by-products. Reaction progress should be tracked via thin-layer chromatography (TLC) .
Q. What computational tools are suitable for predicting the compound’s reactivity in novel applications (e.g., polymer precursors)?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes). Crystal structure data from X-ray diffraction (e.g., analogs in ) validate computational models.
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from differing solvent purity or measurement techniques. Standardize protocols:
- Use USP-grade solvents.
- Conduct gravimetric analysis (saturation concentration at 25°C).
- Compare with Hansen solubility parameters (HSPs) for predictive modeling .
Q. What strategies enable selective functionalization of the methoxymethyl groups for advanced material synthesis?
- Methodological Answer :
- Protection/Deprotection : Temporarily shield aromatic methyl groups with tert-butyldimethylsilyl (TBDMS) ethers.
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at methoxymethyl positions. Optimize catalyst loading (1–5 mol%) and ligand selection (e.g., XPhos) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
